![molecular formula C11H11N5O B14287202 7-Propylpyrimido[1,2-a]purin-10(1H)-one CAS No. 138555-43-8](/img/structure/B14287202.png)
7-Propylpyrimido[1,2-a]purin-10(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propylpyrimido[1,2-a]purin-10(1H)-one: is a heterocyclic aromatic compound that belongs to the class of purines. Purines are essential biological molecules that play a crucial role in various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction . This compound is characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propylpyrimido[1,2-a]purin-10(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with ribose 5-phosphate, which is phosphorylated by PRPP synthetase to form PRPP using two phosphates from ATP.
Amidotransferase Reaction: PRPP amidotransferase catalyzes the transfer of an amine group to PRPP, replacing the pyrophosphate on carbon 1, initiating the formation of the purine ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves highly regulated steps and specific reaction conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Propylpyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Propylpyrimido[1,2-a]purin-10(1H)-one is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry .
Biology: In biological research, this compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other biologically active compounds .
Mécanisme D'action
The mechanism of action of 7-Propylpyrimido[1,2-a]purin-10(1H)-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA replication . The compound’s structure allows it to bind to enzyme active sites, blocking their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: 7-Propylpyrimido[1,2-a]purin-10(1H)-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a propyl group attached to the purine ring, which can influence its reactivity and interactions with biological molecules .
Propriétés
Numéro CAS |
138555-43-8 |
|---|---|
Formule moléculaire |
C11H11N5O |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
7-propyl-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C11H11N5O/c1-2-3-7-4-12-11-15-9-8(13-6-14-9)10(17)16(11)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
YYGQMBHJMAJXLU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
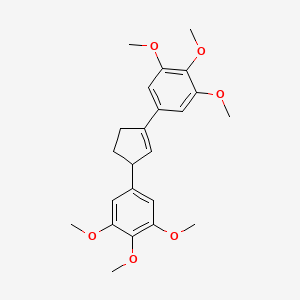
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
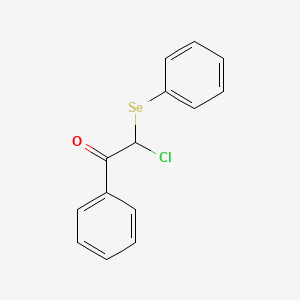

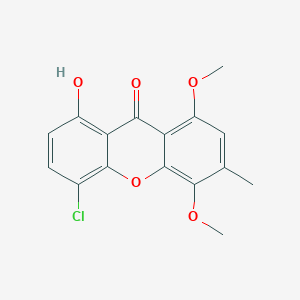
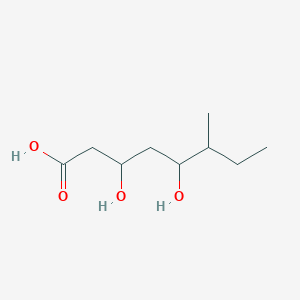
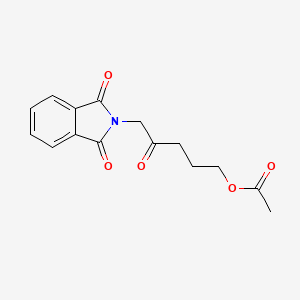
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)

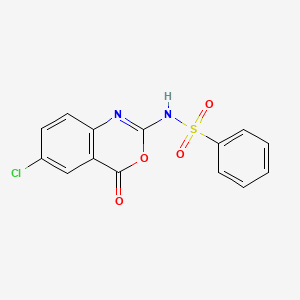
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

